2-Amino-4,6-diphenylpyridine-3-carbonitrile
Overview
Description
2-Amino-4,6-diphenyl-nicotinonitrile is a compound of significant interest due to its unique structure and diverse biological activities. It has shown potential in various fields, including medicinal chemistry, materials science, and photophysical studies. The compound is known for its antimicrobial, antiproliferative, and anti-tubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-diphenyl-nicotinonitrile typically involves a four-component reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is often carried out in water as a solvent using cellulose sulfuric acid as a catalyst . The process offers advantages such as shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery .
Industrial Production Methods
In industrial settings, the synthesis of 2-Amino-4,6-diphenyl-nicotinonitrile can be scaled up using similar multicomponent reactions. The use of environmentally benign solvents and recyclable catalysts makes the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-diphenyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-4,6-diphenyl-nicotinonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4,6-diphenyl-nicotinonitrile involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of pathogens, leading to cell death.
Antiproliferative Activity: It inhibits PIM-1 kinase and SIRT1, which are involved in cell proliferation and survival pathways.
Fluorescent Sensors: The compound’s photophysical properties allow it to act as a fluorescent sensor, with solvent-dependent shifts in emission maxima.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyanopyridine: Shares a similar pyridine core structure and exhibits antiviral, antibacterial, and anticancer activities.
4,6-Diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile: A novel analogue with potential anticancer properties.
Uniqueness
Its ability to act as a fluorescent sensor and its significant cytotoxicity against cancer cell lines make it a unique compound .
Properties
IUPAC Name |
2-amino-4,6-diphenylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11H,(H2,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQVSTNNJZZYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349897 | |
Record name | 2-amino-4,6-diphenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4604-06-2 | |
Record name | 2-Amino-3-cyano-4,6-diphenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-amino-4,6-diphenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-3-CYANO-4,6-DIPHENYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T5BBV4MQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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